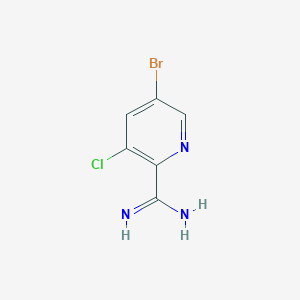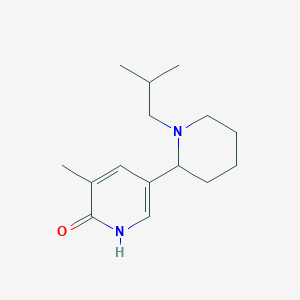![molecular formula C7H11F2N B15231898 4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)
4,4-Difluorooctahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorooctahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C7H11F2N It is a fluorinated derivative of octahydrocyclopenta[b]pyrrole, characterized by the presence of two fluorine atoms at the 4th position of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorooctahydrocyclopenta[b]pyrrole typically involves the fluorination of octahydrocyclopenta[b]pyrrole. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluorooctahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorooctahydrocyclopenta[b]pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-Difluorooctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydrocyclopenta[b]pyrrole: The non-fluorinated parent compound.
4-Fluorooctahydrocyclopenta[b]pyrrole: A mono-fluorinated derivative.
4,4-Dichlorooctahydrocyclopenta[b]pyrrole: A dichlorinated analogue.
Uniqueness
4,4-Difluorooctahydrocyclopenta[b]pyrrole is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, stability, and biological activity compared to its non-fluorinated and mono-fluorinated counterparts. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H11F2N |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-1-6-5(7)2-4-10-6/h5-6,10H,1-4H2 |
InChI-Schlüssel |
OKAMUGJSOUBBSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1NCC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)










